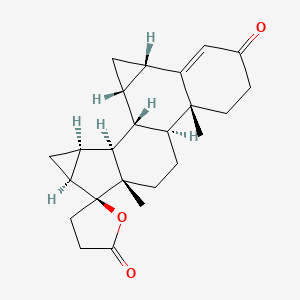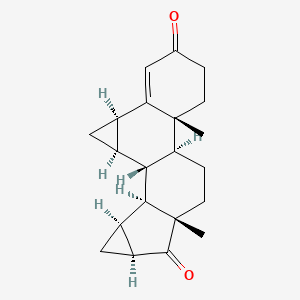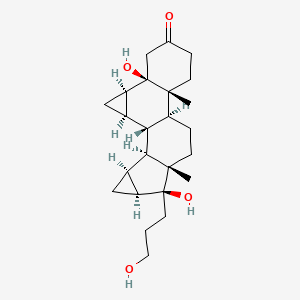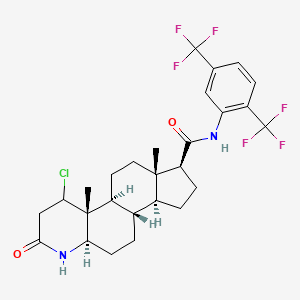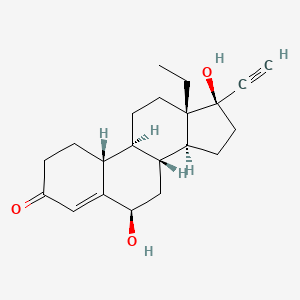
6beta-Hydroxylevonorgestrel
Overview
Description
6beta-Hydroxylevonorgestrel is a synthetic steroidal compound with the molecular formula C21H28O3 and a molecular weight of 328.45 g/mol . It is an impurity of Levonorgestrel, a widely used oral contraceptive . This compound is characterized by its hydroxyl group at the 6beta position, which distinguishes it from other related compounds.
Mechanism of Action
Target of Action
6beta-Hydroxylevonorgestrel, also known as 6beta-Hydroxy Norgestrel, is a synthetic progestogen . Its primary targets are the progesterone and androgen receptors . These receptors play a crucial role in the regulation of the menstrual cycle and pregnancy .
Mode of Action
This compound binds to the progesterone and androgen receptors, thereby suppressing gonadotropins and inhibiting ovulation . This interaction slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus .
Biochemical Pathways
The binding of this compound to its targets affects several biochemical pathways. The suppression of gonadotropins leads to a decrease in the levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which in turn inhibits ovulation .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that Sex Hormone Binding Globulin (SHBG) plays an important role in levonorgestrel pharmacokinetics .
Result of Action
The primary result of this compound’s action is the prevention of ovulation, which makes it an effective component of emergency contraception . By inhibiting ovulation, it prevents the fertilization of an egg by sperm, thereby preventing pregnancy .
Preparation Methods
The synthesis of 6beta-Hydroxylevonorgestrel involves several steps. One method includes the hydrolysis of vinyl ether, followed by olefin epoxidation and epoxy ring opening . The detailed steps are as follows:
Vinyl Ether Hydrolysis: The starting material undergoes hydrolysis to form an intermediate.
Olefin Epoxidation: The intermediate is then subjected to epoxidation to form another intermediate.
Epoxy Ring Opening: Finally, the epoxy ring is opened and dehydrated to yield this compound.
Chemical Reactions Analysis
6beta-Hydroxylevonorgestrel undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6beta position can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a deoxy derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6beta-Hydroxylevonorgestrel has several applications in scientific research:
Biology: The compound is studied for its biological activity and potential effects on cellular processes.
Medicine: Research focuses on its role as an impurity in contraceptive formulations and its potential impact on efficacy and safety.
Comparison with Similar Compounds
6beta-Hydroxylevonorgestrel is similar to other hydroxylated derivatives of Levonorgestrel, such as 10beta-Hydroxy Levonorgestrel . its unique hydroxylation at the 6beta position gives it distinct chemical and biological properties. Other similar compounds include:
Levonorgestrel: The parent compound used in oral contraceptives.
Norgestrel: A racemic mixture of Levonorgestrel and its inactive isomer.
10beta-Hydroxy Levonorgestrel: Another hydroxylated derivative with different biological activity.
Properties
IUPAC Name |
(6R,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,19-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDPEOWAWHAHEP-JUYLZWBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55555-97-0 | |
| Record name | 6beta-Hydroxylevonorgestrel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055555970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6.BETA.-HYDROXYLEVONORGESTREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y643AOR6HN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


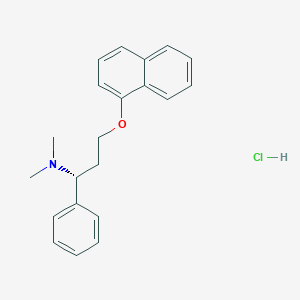
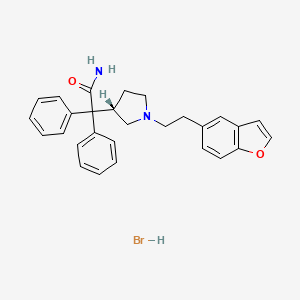
![2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B601929.png)

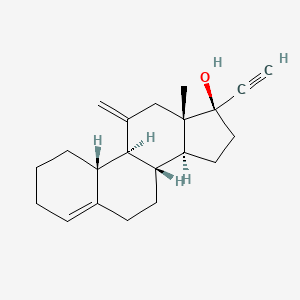
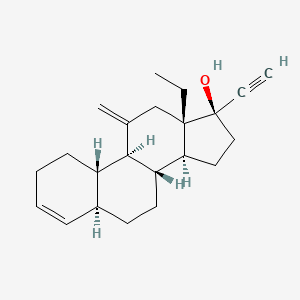

![4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one](/img/structure/B601940.png)
